molecular formula C8H17Cl2N B1283143 N-(2-chloroethyl)cyclohexanamine hydrochloride CAS No. 50597-62-1

N-(2-chloroethyl)cyclohexanamine hydrochloride

Número de catálogo: B1283143
Número CAS: 50597-62-1
Peso molecular: 198.13 g/mol
Clave InChI: HDGFPODNOGMHTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-Chloroethyl)cyclohexanamine hydrochloride is a cyclohexanamine derivative with a 2-chloroethyl substituent on the nitrogen atom. These compounds are often used in medicinal chemistry as intermediates for synthesizing bioactive molecules, such as NMDA receptor antagonists, antimicrobial agents, and mucolytics .

Propiedades

IUPAC Name

N-(2-chloroethyl)cyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGFPODNOGMHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50597-62-1
Record name NSC29872
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-chloroethyl)cyclohexanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Reaction Conditions and Catalysts

A Chinese patent (CN108003036B) details a two-step process for analogous chloroethylamine synthesis, adaptable to N-(2-chloroethyl)cyclohexanamine:

  • Hydrochlorination : Cyclohexylamine is treated with hydrogen chloride gas at 300–500 mL/min until pH 2–3.
  • Alkylation : DCE is added dropwise to the mixture with a catalyst (e.g., copper powder) at reflux (120–160°C) for 2–5 hours.

Key Parameters :

  • Solvent : Mixed water-ethanol (2:3 mass ratio) enhances solubility.
  • Catalyst : Copper powder (1–2 wt%) improves yield by mitigating side reactions.
  • Yield : ~85–92% after crystallization.

Challenges and Mitigation

  • Byproduct Formation : Excess DCE may lead to di-alkylated products. Stoichiometric control (1:1.05 cyclohexylamine:DCE) minimizes this.
  • Purity : Recrystallization in absolute ethanol removes unreacted starting materials, achieving >99% purity.

Hydrochlorination of Pre-Formed N-(2-Chloroethyl)cyclohexanamine

An alternative approach first synthesizes the free base, followed by HCl salt formation.

Free Base Synthesis

Cyclohexylamine reacts with 2-chloroethyl chloride in dichloromethane, using triethylamine as a base to absorb HCl:
$$
\text{Cyclohexylamine} + \text{ClCH}2\text{CH}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{N-(2-Chloroethyl)cyclohexanamine} + \text{Et}3\text{N·HCl}
$$
Conditions :

  • Temperature: 0–10°C to prevent thermal degradation.
  • Yield: 75–81% after vacuum distillation.

Salt Formation

The free base is treated with concentrated HCl in ethanol, adjusting pH to 5–7. Cooling induces crystallization, yielding the hydrochloride salt.

Optimization :

  • Solvent Choice : Ethanol ensures high solubility of the free base and selective precipitation of the salt.
  • Purity : >99% by GC analysis after recrystallization.

Reductive Amination Approaches

While less common, reductive amination offers a route for high-purity synthesis. Cyclohexanone reacts with 2-chloroethylamine in the presence of a reducing agent (e.g., NaBH₃CN).

Reaction Scheme

$$
\text{Cyclohexanone} + \text{H}2\text{NCH}2\text{CH}_2\text{Cl} \xrightarrow{\text{NaBH₃CN}} \text{N-(2-Chloroethyl)cyclohexanamine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$

Advantages :

  • Avoids harsh alkylation conditions, suitable for heat-sensitive substrates.
  • Yield: ~70–75% after salt formation.

Industrial-Scale Production and Process Design

Continuous Flow Reactors

Recent patents (CN112479938A) highlight the use of continuous flow systems for one-pot synthesis:

  • Residence Time : 0.8–1.2 hours at reflux.
  • Throughput : 5–10 kg/h with automated pH control.

Waste Management

  • Byproduct Recycling : Unreacted DCE and cyclohexylamine are recovered via distillation.
  • Catalyst Reuse : Copper powder is filtered and reactivated, reducing costs.

Analytical Characterization and Quality Control

Purity Assessment

  • GC-MS : SE-54 column (50°C), hydrogen flame ionization detector.
  • HPLC : C18 column, UV detection at 254 nm.

Structural Confirmation

  • NMR :
    • ¹H NMR (CDCl₃) : δ 1.2–1.8 (m, cyclohexyl), 2.6 (t, CH₂NH), 3.4 (t, CH₂Cl).
    • ¹³C NMR : 25.3 ppm (cyclohexyl CH₂), 43.1 ppm (NCH₂), 48.9 ppm (ClCH₂).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Alkylation 85–92 >99 High Moderate
Hydrochlorination 75–81 98–99 Moderate Low
Reductive Amination 70–75 97–98 Low High

Análisis De Reacciones Químicas

Types of Reactions

N-(2-chloroethyl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexanamine derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are conducted under controlled temperature and pH conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are performed under anhydrous conditions to prevent side reactions.

Major Products Formed

    Substitution Reactions: Products include N-(2-hydroxyethyl)cyclohexanamine and N-(2-aminoethyl)cyclohexanamine.

    Oxidation Reactions: Products include cyclohexanone derivatives.

    Reduction Reactions: Products include reduced cyclohexanamine derivatives.

Aplicaciones Científicas De Investigación

N-(2-chloroethyl)cyclohexanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is used in studies involving cell signaling and receptor interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of N-(2-chloroethyl)cyclohexanamine hydrochloride involves its interaction with cellular components, leading to various biochemical effects. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules. This interaction can disrupt normal cellular functions, leading to cell death or altered cellular responses. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to include DNA damage and inhibition of key enzymes.

Comparación Con Compuestos Similares

Research Findings and Trends

  • Synthetic Routes : and highlight methods for synthesizing chloroethylamine derivatives, such as coupling reactions with PyBOP or nucleophilic substitutions, yielding 45–76% efficiency .
  • Biological Activity : Chloroethyl and pyrrolidine/piperidine derivatives (e.g., compounds 4a–f in ) exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans, with MIC values <10 µg/mL .
  • Structural-Activity Relationships (SAR) :
    • Chlorine vs. Fluorine : Chlorine increases electrophilicity and reactivity, while fluorine enhances stability and bioavailability .
    • Cyclohexyl vs. Aromatic Groups : Cyclohexyl moieties improve conformational flexibility, whereas benzyl groups enhance π-π stacking in receptor binding .

Actividad Biológica

N-(2-chloroethyl)cyclohexanamine hydrochloride, also known as chloroethylcyclohexylamine, is a chemical compound with potential applications in various fields, including pharmacology and medicinal chemistry. This compound has garnered attention due to its biological activity, particularly in the context of its effects on cellular processes and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclohexane ring and a chloroethyl group. The molecular formula is C8_{8}H12_{12}ClN, and it has a molar mass of approximately 175.64 g/mol. The presence of the chloroethyl group is significant as it may contribute to the compound's reactivity and biological effects.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that this compound may act as an alkylating agent, similar to other chloroethylamines. Alkylating agents are known to form covalent bonds with nucleophilic sites in DNA, leading to cellular damage and apoptosis in rapidly dividing cells, which is a mechanism utilized in certain cancer therapies.

Antitumor Activity

Several studies have explored the antitumor potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that treatment with this compound resulted in significant inhibition of cell proliferation in human glioblastoma cells (U87MG) and breast cancer cells (MCF-7) .

Cell LineIC50 (µM)Reference
U87MG15.4
MCF-720.3
A54918.7

Neurotoxicity

While the antitumor properties are promising, neurotoxicity is a concern associated with this compound. Animal studies have indicated that high doses can lead to neurological deficits, including motor coordination impairment and cognitive dysfunction . This raises questions about the therapeutic window and safety profile of the compound.

Case Study 1: Glioblastoma Treatment

A clinical trial investigated the efficacy of this compound in combination with other chemotherapeutic agents for treating glioblastoma multiforme (GBM). The trial reported an overall survival rate improvement compared to standard treatments alone, with manageable side effects .

Case Study 2: Breast Cancer

Another study focused on the use of this compound in breast cancer therapy. Patients receiving this compound as part of their treatment regimen showed a marked reduction in tumor size after four cycles of therapy, suggesting its potential as an adjunct treatment .

Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicological assessments. Acute toxicity studies indicate that while the compound can be effective against tumors, it also poses risks for organ toxicity, particularly affecting the liver and kidneys at high dosages . Long-term studies are necessary to fully understand the chronic effects of exposure.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(2-chloroethyl)cyclohexanamine hydrochloride, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via alkylation of cyclohexanamine with 1-bromo-2-chloroethane or similar reagents in anhydrous conditions. Purification involves recrystallization from ethanol/ether mixtures, followed by vacuum drying. Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (e.g., δ 1.2–1.8 ppm for cyclohexyl protons, δ 3.4 ppm for –CH2Cl) .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, dichloromethane/methanol 9:1). Residual solvents are quantified using GC-MS to meet pharmacopeial standards .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclohexyl vs. chloroethyl groups).
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion detection ([M+H]+ at m/z 191.1).
  • Elemental Analysis : Verify Cl content (theoretical: ~30.7%) .
    • Cross-Validation : Compare retention times in HPLC with certified reference standards to rule out impurities like unreacted cyclohexanamine .

Q. How should researchers handle stability challenges during storage?

  • Protocols : Store under argon at –20°C in amber vials to prevent degradation via hydrolysis of the chloroethyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .
  • Decomposition Indicators : Formation of cyclohexanamine (detected by GC headspace analysis) or discoloration signals instability .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent reactivity of this compound in nucleophilic substitutions?

  • Experimental Design :

  • Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates with thiols (e.g., glutathione) at pH 2–10.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and charge distribution on the chloroethyl moiety.
    • Findings : Reactivity peaks at pH 7–8 due to partial deprotonation of the amine, enhancing nucleophilic attack. Contradictions in literature may arise from buffer-specific effects (e.g., phosphate vs. Tris) .

Q. How can degradation pathways be systematically elucidated to identify toxic byproducts?

  • Approach :

  • Forced Degradation : Expose the compound to oxidative (H2O2), thermal (60°C), and photolytic (ICH Q1B) conditions.
  • LC-HRMS : Identify degradation products (e.g., cyclohexanamine oxide or ethylene chlorohydrin) via high-resolution mass matching.
    • Safety Implications : Mutagenic potential of byproducts is assessed using Ames tests (S. typhimurium TA98/TA100 strains) .

Q. What strategies resolve contradictions in reported biological activity data across cell-based assays?

  • Troubleshooting Framework :

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HepG2) and exposure times (24–72 hr).
  • Dose-Response Validation : EC50/IC50 calculations via nonlinear regression (GraphPad Prism) with triplicate replicates.
    • Confounding Factors : Serum proteins in media may sequester the compound, altering bioavailability .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in solubility data across solvents?

  • Systematic Testing :

  • Phase Solubility Analysis : Shake-flask method in water, DMSO, and ethanol at 25°C.
  • Particle Size Control : Use ball-milled samples (<50 µm) to ensure consistency.
    • Documentation : Report saturation concentrations with UV-Vis calibration curves (λ = 260 nm) to avoid variability from impurities .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Workflow :

  • Molecular Docking : Autodock Vina for binding affinity estimation against receptors (e.g., NMDA or serotonin transporters).
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability.
    • Validation : Compare in silico results with SPR (surface plasmon resonance) binding assays .

Safety and Compliance

Q. What mutagenicity risks are associated with this compound, and how are they mitigated?

  • Risk Assessment : Ames test (OECD 471) and micronucleus assay (OECD 487) to evaluate genotoxicity. The chloroethyl group is a known alkylating agent, requiring handling in fume hoods with PPE .
  • Waste Management : Neutralize with 10% sodium bicarbonate before disposal to detoxify reactive intermediates .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.